molecular formula C7H9NO2 B13021370 5-(Hydroxymethyl)-6-methylpyridin-2-ol

5-(Hydroxymethyl)-6-methylpyridin-2-ol

Cat. No.: B13021370
M. Wt: 139.15 g/mol
InChI Key: MPQFPWUYZIPZLR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-6-methylpyridin-2-ol is a pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at position 5 and a methyl (-CH₃) group at position 6 on the pyridine ring, with a hydroxyl (-OH) substituent at position 2.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(hydroxymethyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-6(4-9)2-3-7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

MPQFPWUYZIPZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)CO

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which 5-HMF exerts its effects depends on its specific application. It may interact with cellular pathways or receptors.
    • Further studies are needed to fully elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Positional Isomers

    • 3-Hydroxy-6-methylpyridine (6-Methylpyridin-3-ol): This isomer has the hydroxyl group at position 3 instead of 2. The shift in hydroxyl position alters electronic distribution and hydrogen-bonding capacity.

    Halogenated Pyridines

    • 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol :
      Chlorine substituents at positions 2 and 5 introduce electron-withdrawing effects, increasing the compound’s electrophilicity. Compared to 5-(Hydroxymethyl)-6-methylpyridin-2-ol, this compound may exhibit enhanced reactivity in cross-coupling reactions but reduced solubility due to lower polarity .
    • 2-Chloro-6-iodo-5-methylpyridin-3-ol: The presence of iodine (a heavy atom) could make this compound useful in crystallography or radiopharmaceuticals.

    Methoxy and Hydroxypropyl Derivatives

    • 5,6-Dimethoxypyridin-2-ol: Methoxy (-OCH₃) groups at positions 5 and 6 are electron-donating, increasing the electron density on the pyridine ring. This contrasts with the hydroxymethyl group in the target compound, which can act as both an electron donor (via -OH) and a steric hindrance factor. Methoxy derivatives are often explored for their pharmacokinetic properties, such as metabolic stability .
    • This compound’s properties diverge significantly from the target due to differences in substituent positions and functional group types .

    Heterocyclic Analogs

    • 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol :
      This pyrimidine derivative incorporates a pyridyl group and a hydroxyethyl chain. The pyrimidine ring’s nitrogen-rich structure may enhance binding to biological targets (e.g., enzymes or receptors) compared to the simpler pyridine scaffold of the target compound. Such analogs are often investigated in drug discovery for kinase inhibition .

    Data Table: Structural and Functional Comparison

    Compound Name Substituents (Positions) Key Functional Groups Potential Applications
    This compound -OH (2), -CH₂OH (5), -CH₃ (6) Hydroxyl, hydroxymethyl Drug intermediates, ligands
    3-Hydroxy-6-methylpyridine -OH (3), -CH₃ (6) Hydroxyl Organic synthesis
    2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol -Cl (2,5), -CH₂OH (6) Chlorine, hydroxymethyl Catalysis, agrochemicals
    5,6-Dimethoxypyridin-2-ol -OCH₃ (5,6), -OH (2) Methoxy, hydroxyl Pharmaceuticals
    5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol -F (5), -CH₂CH₂CH₂OH (3), -OH (2) Fluorine, hydroxypropyl Bioactive molecules

    Research Findings and Implications

    • Bioactivity: Compounds with hydroxymethyl groups, such as 5-hydroxymethylfurfural (5-HMF), exhibit antimicrobial properties .
    • Synthetic Utility : The hydroxymethyl group in the target compound may serve as a handle for further functionalization (e.g., oxidation to carboxylic acids or esterification), making it a versatile intermediate in organic synthesis .
    • Solubility and Stability: The ortho-hydroxyl and hydroxymethyl groups likely enhance aqueous solubility compared to non-polar analogs like 5,6-dimethoxypyridin-2-ol. However, intramolecular hydrogen bonding could reduce reactivity at the hydroxyl site .

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